molecular formula C17H15ClO4 B123399 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid CAS No. 60012-96-6

2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid

Cat. No.: B123399
CAS No.: 60012-96-6
M. Wt: 318.7 g/mol
InChI Key: JIWVJAFWQBLUTA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid is the Peroxisome Proliferator-Activated Receptor Alpha (PPARA) . PPARA is a nuclear receptor protein that regulates the expression of genes involved in lipid metabolism, inflammation, and other physiological processes .

Mode of Action

This compound interacts with PPARA by binding to its ligand-binding domain . This binding activates PPARA, leading to changes in the transcription of target genes . The exact nature of these changes depends on the specific genes involved and the cellular context .

Biochemical Pathways

The activation of PPARA by this compound affects several biochemical pathways. These include the fatty acid oxidation pathway, the inflammation pathway, and the lipid metabolism pathway . Downstream effects of these pathway alterations can include reduced inflammation, improved lipid metabolism, and other beneficial effects .

Pharmacokinetics

Based on its structural similarity to other compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . These properties can impact the compound’s bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action include changes in gene expression, alterations in cellular metabolism, and reductions in inflammation . These effects can contribute to the compound’s potential therapeutic benefits .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its ability to bind to PPARA . Additionally, individual factors such as genetic variations in PPARA or other proteins can influence the compound’s efficacy .

Preparation Methods

Chemical Reactions Analysis

2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid is similar to other compounds like fenofibric acid and bezafibrate, which also target PPARα . it is unique in its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties . Similar compounds include:

These compounds share a common mechanism of action but differ in their chemical structures and specific therapeutic applications.

Properties

IUPAC Name

2-[4-(3-chlorobenzoyl)phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-8-6-11(7-9-14)15(19)12-4-3-5-13(18)10-12/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWVJAFWQBLUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208722
Record name Propanoic acid, 2-(4-(3-chlorobenzoyl)phenoxy)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60012-96-6
Record name Propanoic acid, 2-(4-(3-chlorobenzoyl)phenoxy)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060012966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-(4-(3-chlorobenzoyl)phenoxy)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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